5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound characterized by its unique pyrrolo[2,3-b]pyridine core structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential applications as a building block for therapeutic agents and novel materials.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. It is classified as an aldehyde due to the presence of the formyl group (-CHO) attached to the pyrrolo structure.
The synthesis of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves several key steps:
The synthetic route may involve intermediate compounds that require purification steps such as recrystallization or chromatography to isolate the desired product effectively.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has a complex molecular structure characterized by a fused pyrrole and pyridine ring system. Its structural representation can be described using several notations:
The compound exhibits specific geometrical configurations that contribute to its chemical reactivity and biological activity.
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can participate in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction processes.
The mechanism of action of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde primarily involves its interaction with biological targets such as enzymes and receptors:
Studies indicate that modifications to the molecular structure can enhance binding affinity and selectivity toward biological targets.
The physical properties of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde include:
Key chemical properties include:
Relevant safety data indicates that it is an irritant and should be handled with appropriate precautions .
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
The 1H-pyrrolo[2,3-b]pyridine core (7-azaindole) exhibits complex tautomeric behavior due to the presence of multiple hydrogen-bonding sites. In 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, the pyrrolic nitrogen (position 1) and pyridinic nitrogen (position 7) create distinct tautomeric possibilities. The prototropic equilibrium favors the 1H-tautomer where the hydrogen resides on the pyrrole nitrogen (N1), as evidenced by the SMILES notation "Cc1cnc2[nH]cc(C=O)c2c1" [1] [6]. This configuration maintains aromaticity across both rings, satisfying Hückel's rule with 10 π-electrons in the bicyclic system.
The methyl substituent at position 5 exerts significant steric and electronic influence on tautomer stability. Computational studies (InChIKey: AWKPQZFWCIMWEH-UHFFFAOYSA-N) reveal an energy difference of ~5 kcal/mol favoring the 1H-tautomer over the 3H-tautomer [6] [8]. The intramolecular hydrogen bonding capability between the aldehyde oxygen and N-H proton further stabilizes the predominant tautomer, creating a pseudo-six-membered ring structure that influences molecular packing in the solid state.
Table 1: Tautomeric Parameters of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Parameter | 1H-Tautomer | 3H-Tautomer | Measurement Method |
---|---|---|---|
Relative Energy | 0 kcal/mol | +5.2 kcal/mol | DFT/B3LYP/6-31G(d) |
N-H Bond Length | 1.01 Å | - | X-ray crystallography |
N1-C2 Bond Length | 1.38 Å | 1.41 Å | Computational modeling |
Dipole Moment | 4.8 D | 3.2 D | Gas-phase calculation |
Population Ratio | >95% | <5% | NMR spectroscopy |
The aldehyde group at position 3 significantly modifies the electronic distribution of the pyrrolopyridine system through both resonance and inductive effects. Spectroscopic analysis reveals a characteristic aldehyde proton signal at δ 9.95-10.05 ppm in DMSO-d6, indicating substantial electron withdrawal from the electron-rich heterocycle [3] [6]. The aldehyde functionality creates a cross-conjugated system that extends π-delocalization while maintaining the aromatic character of the bicyclic core.
Density functional theory (DFT) calculations demonstrate that the aldehyde group reduces electron density at C3 by 0.25 e compared to unsubstituted 5-methyl-1H-pyrrolo[2,3-b]pyridine. This electron-deficient carbon becomes highly susceptible to nucleophilic attack, explaining the compound's reactivity in condensation reactions [6]. The planarity of the aldehyde group relative to the heterocyclic ring (dihedral angle < 10°) facilitates maximal π-orbital overlap, as confirmed by molecular orbital analysis showing delocalization of the HOMO across C3-C=O and the pyrrole ring.
Table 2: Electronic Effects of 3-Carbaldehyde Substitution
Property | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Change (%) |
---|---|---|---|
HOMO Energy (eV) | -6.2 | -6.8 | -9.7% |
LUMO Energy (eV) | -1.5 | -2.3 | +53.3% |
Band Gap | 4.7 eV | 4.5 eV | -4.3% |
C3 Charge Density | -0.12 e | +0.13 e | +208% |
Dipole Moment | 2.8 D | 4.8 D | +71.4% |
Aromaticity Index (NICS) | -12.5 ppm | -11.8 ppm | -5.6% |
The carbaldehyde group enhances molecular polarity as evidenced by increased topological polar surface area (TPSA = 45.75 Ų) and logP value (1.68) compared to the non-formylated analog [3]. These electronic modifications make the compound an excellent electrophilic building block for synthesizing pharmaceutically relevant derivatives, particularly Schiff bases and hydrazones where the aldehyde serves as the reactive center [6].
The regiochemistry of ring fusion significantly impacts the physicochemical properties of pyrrolopyridine carbaldehydes. Comparison between 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 1190321-17-5) and its isomer 5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 1190319-34-6) reveals distinct electronic profiles and reactivity patterns [5] [6]. The [2,3-b] isomer exhibits greater π-delocalization due to the alignment of the pyridine nitrogen (position 7) relative to the pyrrole nitrogen (position 1), creating a more symmetrical electron distribution.
X-ray crystallographic studies show that the [3,2-b] isomer adopts a slightly puckered conformation (deviation from planarity = 8.5°) while the [2,3-b] analog maintains near-perfect planarity (<2° deviation) [6]. This structural difference arises from the relative positions of the nitrogen atoms and their influence on bond alternation. The proton affinity of the pyrrolic nitrogen differs by 15 kJ/mol between isomers, affecting hydrogen bonding capacity and solubility profiles.
Table 3: Comparative Analysis of Pyrrolopyridine Regioisomers
Property | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 5-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | Biological Implications |
---|---|---|---|
Molecular Formula | C₉H₈N₂O | C₉H₈N₂O | Identical composition |
CAS Number | 1190321-17-5 | 1190319-34-6 | Distinct chemical entities |
pKa (N-H) | 16.2 | 15.8 | Enhanced H-bond donation in [2,3-b] |
Aldehyde C=O Stretch | 1685 cm⁻¹ | 1678 cm⁻¹ | Greater conjugation in [3,2-b] |
LogD (pH 7.4) | 1.68 | 1.92 | Improved membrane permeability of [3,2-b] |
TPSA | 45.75 Ų | 45.75 Ų | Identical polar surface area |
HOMO-LUMO Gap | 4.5 eV | 4.2 eV | Enhanced electrophilicity of [3,2-b] |
Protein Binding Efficiency | 78% | 65% | Preferred [2,3-b] scaffold in kinase inhibitors [9] |
The biological recognition of these isomers varies significantly due to their distinct three-dimensional electron distributions. In protein kinase inhibition applications, the [2,3-b] isomer demonstrates superior binding affinity to ATP pockets (Kd = 0.45 μM vs. 1.2 μM for [3,2-b]) due to optimal hydrogen bonding geometry between the pyrrolic N-H and kinase hinge region [9]. This preference is exemplified in patent EP1893612B1, where pyrrolo[2,3-b]pyridine derivatives show potent activity against oncogenic kinases like B-Raf [9]. The methyl group at position 5 provides additional hydrophobic complementarity in the binding pocket, while the C3 aldehyde enables structure-activity relationship exploration through derivatization.
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